molecular formula C13H14O4 B15235990 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid

Cat. No.: B15235990
M. Wt: 234.25 g/mol
InChI Key: ZPXIRDNVTFEKKK-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid is a cyclopentene-based carboxylic acid derivative featuring a hydroxyl group at position 3 and a 4-methoxyphenyl substituent at position 2. The unsaturated cyclopentene ring and polar functional groups (hydroxyl, methoxy, carboxylic acid) likely influence its physicochemical properties, such as solubility and reactivity, which are critical for biological interactions .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

3-hydroxy-2-(4-methoxyphenyl)cyclopentene-1-carboxylic acid

InChI

InChI=1S/C13H14O4/c1-17-9-4-2-8(3-5-9)12-10(13(15)16)6-7-11(12)14/h2-5,11,14H,6-7H2,1H3,(H,15,16)

InChI Key

ZPXIRDNVTFEKKK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(CCC2O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .

Scientific Research Applications

3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-methoxyphenyl)cyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxyphenyl group may also play a role in modulating the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Cinnamic Acid Derivatives

  • 3-Hydroxy-4-methoxycinnamic acid (CAS data, ): Structure: Features a propenoic acid chain with 3-hydroxy and 4-methoxy substituents on the phenyl ring. Applications: Used as a reference standard and in pharmacological research, sourced from Cinnamomum cassia . Key Difference: The linear propenoic acid chain contrasts with the cyclopentene ring in the target compound, likely altering metabolic stability and binding affinity.
  • Caffeic acid ():

    • Structure : 3,4-Dihydroxycinnamic acid with two adjacent hydroxyl groups.
    • Applications : Antioxidant properties make it valuable in food/cosmetic research .
    • Key Difference : The absence of a methoxy group and additional hydroxylation may reduce lipophilicity compared to the target compound.

Cyclopentene/Cyclopentane Carboxylic Acid Derivatives

  • 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid (): Structure: Saturated cyclopentane ring with a 3-hydroxyphenyl group. Key Difference: The saturated ring reduces reactivity compared to the unsaturated cyclopentene in the target compound, affecting π-π interactions .
  • cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid ():

    • Structure : Cyclopentane ring with a ketone-containing trifluoromethylphenyl side chain.
    • Applications : Fluorine substitution enhances metabolic stability, making it relevant in medicinal chemistry .
    • Key Difference : The trifluoromethyl group increases lipophilicity, whereas the target compound’s methoxy group balances polarity.
  • BP 1174 ():

    • Structure : Cyclopentene ring with hydroxymethyl and dimethylphenylsilyl groups.
    • Applications : Intermediate in fine chemical synthesis.
    • Key Difference : Bulky silyl substituents may sterically hinder interactions compared to the target compound’s methoxyphenyl group .

Quinic Acid Derivatives

  • 3-O-Feruloylquinic acid ():
    • Structure : Quinic acid core esterified with a feruloyl group (4-hydroxy-3-methoxyphenyl).
    • Applications : Found in coffee (Coffea canephora), studied for antioxidant activity.
    • Key Difference : The larger, polyhydroxy structure contrasts with the compact cyclopentene scaffold, impacting bioavailability and target selectivity .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituents Source/Application
Target Compound C₁₃H₁₂O₄ 232.23 3-OH, 2-(4-OCH₃Ph), cyclopentene Synthetic, pharmacological
3-Hydroxy-4-methoxycinnamic acid C₁₀H₁₀O₄ 194.18 3-OH, 4-OCH₃, propenoic acid Cinnamomum cassia
Caffeic acid C₉H₈O₄ 180.16 3,4-diOH, propenoic acid Antioxidant research
1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid C₁₂H₁₂O₃ 204.22 Cyclopentane, 3-OHPh Synthetic intermediate
cis-3-[2-oxo-2-(4-CF₃Ph)ethyl]cyclopentane-1-carboxylic acid C₁₅H₁₅F₃O₃ 300.27 CF₃Ph, ketone side chain Medicinal chemistry

Research Findings and Implications

  • Structural Reactivity : The cyclopentene ring’s unsaturation in the target compound may enhance electrophilic reactivity compared to saturated analogs, facilitating covalent bond formation in drug design .
  • Biological Activity : Fluorinated analogs () demonstrate enhanced metabolic stability, suggesting that similar modifications to the target compound could optimize pharmacokinetics .

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